(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]oxy-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]oxy-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
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Overview
Description
Preparation Methods
Histatins are naturally produced in the parotid glands and secreted into saliva. For research purposes, they can be isolated from human saliva using techniques such as gel filtration and reverse-phase high-performance liquid chromatography . Synthetic histatins can also be produced using solid-phase peptide synthesis, which allows for the creation of truncated or modified variants for specific studies .
Chemical Reactions Analysis
Histatins undergo various chemical reactions, primarily due to their histidine-rich nature. These reactions include:
Oxidation: Histatins can be oxidized, leading to the formation of disulfide bonds that stabilize their structure.
Reduction: Reduction reactions can break these disulfide bonds, altering the peptide’s conformation.
Substitution: Histatins can undergo substitution reactions, where specific amino acids are replaced to study their functional domains.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol . The major products formed from these reactions are modified histatins with altered structural and functional properties .
Scientific Research Applications
Histatins have a wide range of scientific research applications:
Mechanism of Action
Histatins exert their effects through several mechanisms:
Antimicrobial Activity: Histatins disrupt the cell membranes of bacteria and fungi, leading to cell lysis and death.
Wound Healing: Histatins promote wound healing by stimulating cell migration and adhesion.
Comparison with Similar Compounds
Histatins are unique among salivary peptides due to their high histidine content and broad-spectrum antimicrobial activity . Similar compounds include:
Cathelicidins: These peptides also have antimicrobial properties but are less abundant in saliva compared to histatins.
Histatins stand out due to their dual role in antimicrobial defense and wound healing, making them a valuable target for research and therapeutic development .
Properties
CAS No. |
117233-32-6 |
---|---|
Molecular Formula |
C142H204N52O35 |
Molecular Weight |
3199.5 g/mol |
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]oxy-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]oxy-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C142H204N52O35/c1-76(175-129(217)105(51-82-59-157-70-169-82)191-136(224)112(68-196)194-119(207)92(148)57-115(202)203)117(205)178-95(18-5-9-39-143)123(211)182-99(24-15-45-165-142(154)155)127(215)189-108(54-85-62-160-73-172-85)134(222)188-104(50-81-58-156-69-168-81)122(210)167-66-114(201)176-102(47-78-25-31-88(197)32-26-78)130(218)183-96(19-6-10-40-144)124(212)181-98(23-14-44-164-141(152)153)125(213)185-101(21-8-12-42-146)137(225)228-116(204)38-37-100(184-133(221)106(52-83-60-158-71-170-83)186-118(206)91(147)46-77-16-3-2-4-17-77)128(216)180-97(20-7-11-41-145)126(214)190-109(55-86-63-161-74-173-86)135(223)193-111(56-87-64-162-75-174-87)139(227)229-138(226)110(49-80-29-35-90(199)36-30-80)192-131(219)103(48-79-27-33-89(198)34-28-79)177-113(200)65-166-121(209)94(22-13-43-163-140(150)151)179-132(220)107(53-84-61-159-72-171-84)187-120(208)93(149)67-195/h2-4,16-17,25-36,58-64,69-76,81-87,91-112,195-199H,5-15,18-24,37-57,65-68,143-149H2,1H3,(H,166,209)(H,167,210)(H,175,217)(H,176,201)(H,177,200)(H,178,205)(H,179,220)(H,180,216)(H,181,212)(H,182,211)(H,183,218)(H,184,221)(H,185,213)(H,186,206)(H,187,208)(H,188,222)(H,189,215)(H,190,214)(H,191,224)(H,192,219)(H,193,223)(H,194,207)(H,202,203)(H4,150,151,163)(H4,152,153,164)(H4,154,155,165)/t76-,81?,82?,83?,84?,85?,86?,87?,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-/m0/s1 |
InChI Key |
UMHAZRHZAQYINK-UCLGWUJRSA-N |
SMILES |
CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2C=NC=N2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)OC(=O)CCC(C(=O)NC(CCCCN)C(=O)NC(CC4C=NC=N4)C(=O)NC(CC5C=NC=N5)C(=O)OC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC8C=NC=N8)NC(=O)C(CO)N)NC(=O)C(CC9C=NC=N9)NC(=O)C(CC1=CC=CC=C1)N)NC(=O)C(CC1C=NC=N1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC2C=NC=N2)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)OC(=O)CC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4C=NC=N4)C(=O)N[C@@H](CC5C=NC=N5)C(=O)OC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC8C=NC=N8)NC(=O)[C@H](CO)N)NC(=O)[C@H](CC9C=NC=N9)NC(=O)[C@H](CC1=CC=CC=C1)N)NC(=O)[C@H](CC1C=NC=N1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2C=NC=N2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)OC(=O)CCC(C(=O)NC(CCCCN)C(=O)NC(CC4C=NC=N4)C(=O)NC(CC5C=NC=N5)C(=O)OC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC8C=NC=N8)NC(=O)C(CO)N)NC(=O)C(CC9C=NC=N9)NC(=O)C(CC1=CC=CC=C1)N)NC(=O)C(CC1C=NC=N1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N |
Synonyms |
parotid salivary histidine-rich polypeptide |
Origin of Product |
United States |
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